Ethyl 2-hydroxy-3-methyl-6-phenylhex-3-en-5-ynoate
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Overview
Description
Ethyl 2-hydroxy-3-methyl-6-phenylhex-3-en-5-ynoate is a chemical compound known for its unique structure and properties It is an ester, characterized by the presence of an ethyl group attached to a hydroxy-3-methyl-6-phenylhex-3-en-5-ynoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-hydroxy-3-methyl-6-phenylhex-3-en-5-ynoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-3-methyl-6-phenylhex-3-en-5-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 2-hydroxy-3-methyl-6-phenylhex-3-en-5-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-hydroxy-3-methyl-6-phenylhex-3-en-5-ynoate exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Ethyl 2-hydroxy-3-methyl-6-phenylhex-3-en-5-ynoate can be compared with other esters and phenyl-substituted compounds:
Ethyl 2-hydroxy-3-methylhexanoate: Lacks the phenyl group, resulting in different reactivity and applications.
Ethyl 2-hydroxy-6-phenylhex-3-en-5-ynoate: Similar structure but with variations in the position of the hydroxy and methyl groups, leading to different chemical properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable building block in organic synthesis, with applications in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and application in scientific endeavors.
Properties
CAS No. |
909716-43-4 |
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Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
ethyl 2-hydroxy-3-methyl-6-phenylhex-3-en-5-ynoate |
InChI |
InChI=1S/C15H16O3/c1-3-18-15(17)14(16)12(2)8-7-11-13-9-5-4-6-10-13/h4-6,8-10,14,16H,3H2,1-2H3 |
InChI Key |
INWUAPBJMOSXGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=CC#CC1=CC=CC=C1)C)O |
Origin of Product |
United States |
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